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The table below summarizes the core efficacy data and characteristics of both prophylactic antibodies.

Feature Nirsevimab Palivizumab

RSV Hospitalization
Reduction

72.5% - 90.9% (clinical trials & real-
world) [1] [2] [3]

45% - 55% (pivotal trials) [4] [5]
[6]

ICU Admission
Reduction

No PICU admissions in one real-world
study [7]

57% reduction (secondary
endpoint) [5]

Mechanism of Action Long-acting monoclonal antibody
targeting the RSV F protein [1] [2]

Monoclonal antibody targeting
the RSV F protein [5] [8]

Dosing Regimen Single dose per RSV season [1] [2] 5 monthly doses per RSV
season [4] [5]

Approved Population All infants during first RSV season;
specific children in second season [2]

High-risk infants (e.g.,
prematurity, BPD, CHD) [5] [8]

Real-World
Effectiveness (RWE)

72.5% - 89.5% (2024-2025 season data)
[1] [7]

58% (adjusted, test-negative
design study) [9]
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Understanding the experimental design behind the data is critical for scientific evaluation.

Nirsevimab Efficacy Trials

Study Design: The efficacy data (75%-90.9%) primarily comes from randomized, placebo-
controlled, double-blind trials [1] [2] [3]. Infants born during or entering their first RSV season

received a single intramuscular injection of nirsevimab or a placebo.
Primary Endpoint: The percentage of participants with RSV-associated medically attended
lower respiratory tract infection (MA-LRTI) up to 150 days post-dosing. RSV infection was
confirmed via reverse transcription polymerase chain reaction (RT-PCR) [1] [3].

Real-World Studies: Recent 2024-2025 season studies (e.g., in Italy) used test-negative
case-control and screening method designs. These studies matched hospitalized, RSV-

positive infants (cases) with RSV-negative controls to estimate effectiveness in routine clinical
practice [1] [7].

Palivizumab Pivotal Trials

IMpact-RSV Study: This was a multicenter, randomized, double-blind, placebo-controlled
trial [4] [5]. High-risk infants (premature ≤35 weeks or with BPD) were randomized to receive

five monthly intramuscular injections of palivizumab (15 mg/kg) or placebo.
Primary Endpoint: Hospitalization for confirmed RSV infection over 150 days of follow-up

[4].
Feltes et al. Trial: This trial used a similar design to evaluate palivizumab in 1287 children with

hemodynamically significant congenital heart disease (HS-CHD) [5].
Real-World Effectiveness Study: A test-negative case-control study used inverse
propensity score weighting (IPSW) to adjust for confounders like gestational age and other
risk factors, providing an adjusted effectiveness estimate of 58% [9].

Mechanism of Action and Workflow

The following diagram illustrates the shared preventive mechanism of action and the general workflow for

evaluating monoclonal antibody efficacy.
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Generalized Efficacy Study Workflow

Start: RSV Exposure

Monoclonal Antibody
(Intramuscular Injection)

Neutralizing Antibodies
Circulate in Bloodstream

Mechanism: Binds to RSV F Glycoprotein

Outcome: Prevents Viral Entry
and Infection of Host Cells

End: Reduction in Severe
Lower Respiratory Tract Disease

1. Subject Recruitment & Randomization

2. Administer Prophylaxis
(Palivizumab/Nirsevimab) or Placebo

3. Follow-up During RSV Season

4. Confirm RSV LRTI via RT-PCR

5. Analyze Primary Endpoint
(RSV Hospitalization Rate)

Click to download full resolution via product page

> Diagram Title: mAb Mechanism and Efficacy Study Flow

Interpretation and Strategic Implications

Efficacy vs. Effectiveness: The higher efficacy of nirsevimab stems from its longer half-life, which

provides protection for at least 5 months with a single dose, covering the entire RSV season [1] [2]. In
contrast, palivizumab requires monthly injections to maintain protective antibody levels [4].
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Public Health Impact: The simplified single-dose regimen of nirsevimab enables broader

implementation as a universal prophylaxis for all infants, moving beyond the restricted use for high-
risk populations associated with palivizumab [2]. Real-world data from the 2024-2025 season

confirms high effectiveness in this general population approach [1] [7].
Future Landscape: The evidence has shifted clinical practice and recommendations. The CDC

recommends nirsevimab for all infants under 8 months in their first RSV season [2]. Palivizumab will
no longer be available after December 31, 2025 [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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